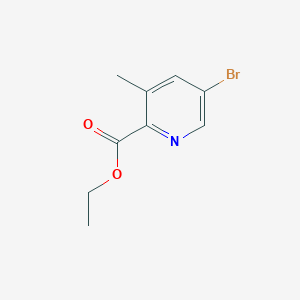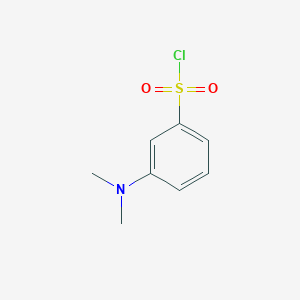![molecular formula C11H11F3N2O B1525397 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270609-80-7](/img/structure/B1525397.png)
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Descripción general
Descripción
“3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” is a compound with the CAS Number: 2044712-54-9 . It has a molecular weight of 280.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are generally synthesized either by ring construction from different cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are known for their versatility in chemical reactions . They can be efficiently modified due to the sp3 hybridization of the pyrrolidine ring .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 280.68 .Aplicaciones Científicas De Investigación
Synthesis and Regiochemistry
- Regioselective Synthesis : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, including compounds similar to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, has been studied for selective regioisomeric production of 1H-Pyrrolo[3,2-b]pyridines. The presence of trifluoromethyl groups enhances the electrophilicity of adjacent carbonyl groups, influencing the regiochemistry of the reaction outcomes and highlighting the utility of such compounds in synthesizing complex heterocyclic structures (De Rosa et al., 2015).
Advanced Materials
- Polyimide Synthesis : A novel pyridine-containing triamine monomer has been developed for the synthesis of polyimides, with 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one-like structures serving as intermediates. These polyimides, characterized by the presence of phthalimide as a pendent group and pyridine moieties in the main chains, exhibit excellent thermal stability and solubility in polar aprotic solvents, demonstrating the compound's relevance in creating high-performance materials (Zhuo et al., 2014).
Organic Synthesis
- Cycloisomerization to Pyrrolines : The gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes, potentially involving structures related to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, leads to the formation of 3-pyrrolines. This process demonstrates the compound's potential as an intermediate in synthesizing valuable heterocyclic compounds with applications in medicinal chemistry and natural product synthesis (Morita & Krause, 2004).
Corrosion Inhibition
- Protective Coatings : Schiff’s bases derived from pyridyl substituted triazoles, analogous in functionality to 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit high efficiency in forming protective films on metal surfaces, underscoring the potential utility of such compounds in industrial applications to prevent corrosion (Ansari et al., 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Propiedades
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDREYOIMVPCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

amine](/img/structure/B1525334.png)

